molecular formula C14H7ClO2 B1664062 2-Chloroanthraquinone CAS No. 131-09-9

2-Chloroanthraquinone

Cat. No.: B1664062
CAS No.: 131-09-9
M. Wt: 242.65 g/mol
InChI Key: FPKCTSIVDAWGFA-UHFFFAOYSA-N
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Description

2-Chloroanthraquinone is an organic compound with the molecular formula C14H7ClO2. It is a derivative of anthraquinone, where one hydrogen atom is replaced by a chlorine atom at the second position. This compound is known for its pale yellow needle-like crystals and is primarily used as an intermediate in the production of dyes and pigments .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloroanthraquinone are not fully understood due to limited research. It is known that anthraquinone derivatives, like this compound, can interact with various biomolecules. For instance, they can serve as a redox catalyst in certain biochemical reactions .

Cellular Effects

It is known that anthraquinone derivatives can potentially cause skin irritation and may be harmful if swallowed

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Anthraquinone derivatives are known to exert their effects through single electron transfer (SET). The anthraquinone oxidizes the reducing end of polysaccharides in the pulp, i.e., cellulose and hemicellulose, thereby protecting it from alkaline degradation .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that anthraquinone derivatives are stable under normal temperatures and pressures .

Metabolic Pathways

Anthraquinone derivatives are known to be involved in various metabolic processes, including glucose metabolism .

Transport and Distribution

It is known that anthraquinone derivatives are poorly soluble in water but soluble in hot organic solvents .

Subcellular Localization

It is known that anthraquinone derivatives are insoluble in water, suggesting that they may localize in hydrophobic regions of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroanthraquinone can be synthesized by condensing phthalic anhydride with chlorobenzene to form p-chlorobenzoylbenzoic acid, which is then cyclized using sulfuric acid . Another method involves the chlorination of anthraquinone in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Chloroanthraquinone
  • 2,6-Diaminoanthraquinone
  • 1,5-Diaminoanthraquinone
  • Anthraquinone-2-carboxylic acid
  • 1-Aminoanthraquinone

Comparison: 2-Chloroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. For instance, its chlorine substitution at the second position makes it more reactive towards nucleophilic substitution compared to 1-Chloroanthraquinone .

Properties

IUPAC Name

2-chloroanthracene-9,10-dione
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InChI

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
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InChI Key

FPKCTSIVDAWGFA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl
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Molecular Formula

C14H7ClO2
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DSSTOX Substance ID

DTXSID7049213
Record name 2-Chloroanthraquinone
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Molecular Weight

242.65 g/mol
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Physical Description

Grey or green powder; [Alfa Aesar MSDS]
Record name 2-Chloroanthraquinone
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CAS No.

131-09-9
Record name 2-Chloroanthraquinone
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Synthesis routes and methods I

Procedure details

A fluidized bed reactor equipped with a heating jacket is filled with 70 parts of aluminum silicate grit (25% by weight of SiO2 and 75% by weight of Al2O3 ; φ from 0.1 to 0.3 mm) and is heated to 305° C. The specific total surface area of the cyclizing agent is 400 square meters per gram. The catalyst is kept fluidized by means of 300 parts by volume of nitrogen/hour. Per hour, 70 parts of o-(4-chlorobenzoyl)-benzoic acid are fed into the reactor. The β-chloroanthraquinone formed is precipitated by scrubbing the stream of gas with water. The conversion is practically quantitative. Per hour, 62 parts (95% of theory) of β-chloroanthraquinone of melting point 203° to 205° C. are obtained.
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Synthesis routes and methods II

Procedure details

1,200 l of 10% strength sodium chlorate solution are added in the course of 4 hours to 150 kg of anthraquinone-2-sulphonic acid (Na salt), (produced according to Ullmann, Encyclopadie der technischen Chemie (Encyclopaedia of Industrial Chemistry), 4th Edition, Volume 7, page 589; Bios Final Report 1484) with 90 kg of potassium chloride in 2,745 l of water and 255 l of sulphuric acid (96%) at 100° C. in an enamelled 6 m3 kettle, while stirring (30- 40 revolutions per minute) and the mixture is stirred for a further 5 hours at 100° C. The mixture is filtered at 80° C. through a filter press, the material on the filter is washed with hot water until the filtrate gives a neutral reaction and the filter cake is dried, 2-Chloroanthraquinone of the following composition: about 3% of anthraquinone, about 95% of 2-chloroanthraquinone, about 1% of 1-chloroanthraquinone and about 1% of insoluble matter is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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